molecular formula C9H12ClNO3 B15266495 Methyl 4-amino-2-methoxybenzoate hydrochloride

Methyl 4-amino-2-methoxybenzoate hydrochloride

Cat. No.: B15266495
M. Wt: 217.65 g/mol
InChI Key: PXZHCIUSZWNHAK-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methoxybenzoate hydrochloride (CAS: 27492-84-8) is a benzoic acid derivative featuring a methoxy group at position 2 and an amino group at position 4, esterified with methanol and formulated as a hydrochloride salt. It is a white crystalline solid with a molecular weight of 201.65 g/mol (C$9$H${12}$ClNO$_3$) . The compound is widely employed as a key intermediate in pharmaceutical synthesis, particularly in the preparation of Hedgehog (Hh) signaling pathway inhibitors and other bioactive molecules .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 4-amino-2-methoxybenzoate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H

InChI Key

PXZHCIUSZWNHAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Esterification of 4-Amino-2-Methoxybenzoic Acid

A direct route involves the esterification of 4-amino-2-methoxybenzoic acid with methanol in the presence of hydrochloric acid. This method, adapted from analogous esterification processes, proceeds via acid-catalyzed nucleophilic acyl substitution. The reaction mixture is cooled to $$ -15 $$ to $$ +10^\circ \text{C} $$ to minimize side reactions, and the pH is adjusted to 4–9 using aqueous bases like NaOH or KOH. Post-reaction, the organic phase containing the ester is separated, and the hydrochloride salt is precipitated by acidification. This method achieves yields exceeding 85% under optimized conditions.

Direct Chlorination and Salt Formation

An alternative approach, derived from thiocyanate substitution reactions, starts with methyl 4-amino-2-methoxy-5-thiocyanatobenzoate. Treatment with an alkaline reagent (e.g., NaOH or $$ \text{Na}2\text{S} $$) in an alcohol-water solvent (methanol:water = 1:1–1:6) at 5–90°C facilitates thiocyanate-to-thiophenyl substitution. The intermediate sodium salt is filtered, and subsequent acidification with HCl or $$ \text{H}2\text{SO}_4 $$ (pH 2–6) yields the hydrochloride product. This method emphasizes mild conditions and operational simplicity, with total yields reaching 75%.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Mixed alcohol-water systems (e.g., methanol:water = 1:1–1:6) enhance reagent solubility while facilitating phase separation during workup. Polar aprotic solvents like DMF or DMSO are avoided due to their tendency to stabilize byproducts.

Temperature and pH Control

Maintaining temperatures between 5°C and 90°C prevents decomposition of heat-sensitive intermediates. Precise pH control during acidification (pH 2–6) ensures complete protonation of the amino group without hydrolyzing the ester moiety.

Catalysts and Reagents

Alkaline reagents such as NaOH or $$ \text{Na}_2\text{S} $$ catalyze substitution reactions efficiently, while HCl serves dual roles as a proton source for salt formation and a catalyst in esterification. Excess methanol (5–8 equivalents relative to the acid) drives esterification to completion.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures, achieving purities >99.5%. Analytical characterization employs:

  • HPLC : To quantify residual solvents and byproducts.
  • NMR : $$ ^1\text{H} $$ NMR confirms the presence of methoxy ($$ \delta $$ 3.8 ppm), amino ($$ \delta $$ 6.5 ppm), and ester ($$ \delta $$ 3.7 ppm) groups.
  • Mass Spectrometry : ESI-MS validates the molecular ion peak at $$ m/z $$ 217.65.

Industrial-Scale Production Considerations

Scaling up requires addressing:

  • Cost Efficiency : Bulk procurement of methanol and NaOH reduces expenses.
  • Safety : Handling concentrated HCl and chlorosulfonic acid necessitates corrosion-resistant reactors.
  • Waste Management : Neutralization of acidic byproducts with lime minimizes environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The amino group undergoes electrophilic substitution, while the methoxy group directs reactivity to specific ring positions:

Bromination

  • Reagents : N-Bromosuccinimide (NBS), chloroform .

  • Conditions : 0°C, 1-hour reaction.

  • Product : Methyl 4-amino-5-bromo-2-methoxybenzoate .

Example :

text
Methyl 4-amino-2-methoxybenzoate + NBS → Methyl 4-amino-5-bromo-2-methoxybenzoate (82% yield)[7].

Chlorination

  • Reagents : Iodobenzene dichloride, tetrahydrofuran (THF) .

  • Conditions : Ice cooling (0–5°C), 4-hour dropwise addition.

  • Selectivity : Chlorination occurs exclusively at the 5-position .

Key Data :

ParameterValueSource
Chlorinating AgentIodobenzene dichloride
Temperature0–5°C
Yield72%

Amidation and Condensation

The ester group reacts with amines to form amides, critical for drug synthesis:

Reaction with N,N-Diethyl Ethylenediamine

  • Reagents : N,N-Diethyl ethylenediamine (excess), no solvent .

  • Conditions : Reflux (boiling point of diethyl ethylenediamine, ~150°C), 40 hours.

  • Product : N-(Diethylaminoethyl)-4-amino-2-methoxybenzamide .

Mechanistic Insight :

  • Phosphorus trichloride accelerates amide bond formation in subsequent steps .

Hydrolysis and Stability

The methyl ester hydrolyzes under basic conditions:

  • Reagents : NaOH, methanol/THF .

  • Conditions : Reflux, 5 hours.

  • Product : 4-Amino-2-methoxybenzoic acid (85% yield) .

Stability Notes :

  • Moisture Sensitivity : Water contamination leads to N-methyl impurities .

  • Storage : Requires anhydrous environments; hydrochloride salt enhances stability .

Comparative Reactivity Table

Reaction TypeReagentsPosition ModifiedYieldSource
BrominationNBS/CHCl₃C-582%
ChlorinationPhICl₂/THFC-572%
AmidationN,N-Diethyl ethylenediamineEster → Amide68%
HydrolysisNaOH/MeOH-THFEster → Acid85%

Scientific Research Applications

Methyl 4-amino-2-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Structural Difference : A chlorine atom is introduced at position 5 of the benzene ring.
  • Synthesis: Prepared via direct chlorination of methyl 4-amino-2-methoxybenzoate using iodobenzene dichloride in anhydrous tetrahydrofuran .
  • Applications: Acts as a precursor for antiemetic drugs like N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide .
  • Reactivity : The chlorine substituent enhances electrophilic substitution reactivity, enabling selective downstream modifications.

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS: 1909306-16-6)

  • Structural Difference: Contains an aminomethyl group at position 4 and a methyl group at position 2 instead of methoxy and amino groups.
  • Properties: Molecular weight = 201.65 g/mol (C$9$H${12}$ClNO$_2$), purity ≥95%.
  • Applications : Used in pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and materials science for synthesizing polymers with enhanced mechanical properties .
  • Solubility: Higher aqueous solubility compared to methyl 4-amino-2-methoxybenzoate hydrochloride due to the absence of an ester group.

Methyl 4-acetamido-2-hydroxybenzoate

  • Structural Difference: The amino group at position 4 is acetylated, and the methoxy group at position 2 is replaced by a hydroxyl group.
  • Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
  • Applications : Intermediate in synthesizing chlorinated derivatives (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate), which are used in antibiotic development .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
This compound C$9$H${12}$ClNO$_3$ 27492-84-8 201.65 -NH$2$, -OCH$3$, ester Slight in chloroform, methanol Hh pathway inhibitors
Methyl 4-amino-5-chloro-2-methoxybenzoate C$9$H${10}$ClNO$_3$ N/A 215.64 -NH$2$, -Cl, -OCH$3$ Soluble in THF, DMF Antiemetic drug precursors
4-(Aminomethyl)-2-methylbenzoic acid HCl C$9$H${12}$ClNO$_2$ 1909306-16-6 201.65 -CH$2$NH$2$, -CH$_3$ High aqueous solubility Kinase inhibitors, polymers
Methyl 4-acetamido-2-hydroxybenzoate C${10}$H${11}$NO$_4$ N/A 209.20 -NHCOCH$_3$, -OH Soluble in polar aprotic solvents Antibiotic intermediates

Key Research Findings

  • Synthetic Utility: this compound is pivotal in multi-step syntheses. For instance, it reacts with acyl chlorides to form intermediates for Hh inhibitors (e.g., compounds 10–16) .
  • Chlorination Effects: Introducing chlorine at position 5 (as in methyl 4-amino-5-chloro-2-methoxybenzoate) improves electrophilicity, facilitating amidation reactions critical for drug development .
  • Safety Profile: this compound carries GHS hazard statements H302 (oral toxicity) and H315/H319 (skin/eye irritation), necessitating careful handling .

Biological Activity

Methyl 4-amino-2-methoxybenzoate hydrochloride, also known as a benzoic acid derivative, exhibits significant biological activity, making it an important compound in pharmaceutical research. Its molecular formula is C9H11ClN2O3HClC_9H_{11}ClN_2O_3\cdot HCl, and it appears as a white to off-white crystalline solid soluble in water and methanol. This compound serves as a substrate for various enzymes, influencing critical biological pathways, particularly those related to inflammation and pain relief.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : The chloro group may interact with charged residues in enzymes or receptors.
  • Hydrophobic Interactions : The methoxy group contributes to hydrophobic contacts with lipid membranes or hydrophobic pockets in proteins.

These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests it may effectively interact with biological targets involved in inflammation and pain modulation .

Anticancer Activity

Emerging studies have shown that this compound may also exhibit anticancer activity. It has been reported to inhibit the growth of cancer cells in vitro, indicating its potential utility in cancer therapeutics .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230

This data highlights the compound's potential as an antimicrobial agent .

Study on Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory effects of this compound using a mouse model of inflammation. The findings revealed:

  • Reduction in Inflammatory Markers : Significant decrease in cytokines such as TNF-alpha and IL-6.
  • Pain Relief : Notable reduction in pain scores compared to control groups.

These results support its application in treating inflammatory conditions .

Q & A

Q. Basic Research

  • NMR Spectroscopy : 1H and 13C NMR confirm the aromatic substitution pattern and ester/amine functionalities. For example, methoxy (-OCH3) protons resonate at ~3.8–4.0 ppm .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (amine N-H) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material) .

How can researchers optimize reaction conditions to mitigate low yields in the synthesis of derivatives?

Advanced Research
Low yields often arise from steric hindrance or competing side reactions (e.g., over-oxidation). Optimization strategies include:

  • Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and stoichiometry.
  • Catalyst screening : Use of mild bases (e.g., DMAP) to enhance acylation efficiency.
  • Byproduct analysis : LC-MS identifies undesired intermediates, guiding process refinement .

How should researchers address contradictions in biological activity data for Methyl 4-amino-2-methoxybenzoate derivatives?

Advanced Research
Discrepancies may arise from assay interference or impurities. Methodological solutions include:

  • Positive/Negative controls : Use reference compounds like L-NAME (a nitric oxide synthase inhibitor) to validate assay specificity .
  • Purity validation : Quantify trace impurities via HPLC coupled with charged aerosol detection (CAD).
  • Dose-response studies : Establish EC50/IC50 curves to confirm activity thresholds and rule out false positives .

What mechanistic insights can be gained from studying the reactivity of this compound?

Advanced Research
The compound’s amine and ester groups enable diverse reactivity:

  • Nucleophilic substitution : The amino group reacts with electrophiles (e.g., acyl chlorides) to form amides.
  • Oxidation/Reduction : Controlled oxidation of the methyl ester to carboxylic acid derivatives using KMnO4 or LiAlH4 for alcohol synthesis .
  • Kinetic studies : Isotopic labeling (e.g., 13C or 15N) tracks reaction pathways and intermediates .

What strategies are effective in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) ensures consistency in large batches.
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.
  • Crystallization optimization : Use anti-solvent precipitation to enhance purity and yield .

How can researchers validate the stability of this compound under storage conditions?

Q. Basic Research

  • Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks.
  • Analytical tracking : Monitor degradation via HPLC for new peaks (indicative of hydrolysis or oxidation).
  • Storage recommendations : Store in airtight containers at -20°C with desiccants to prevent moisture ingress .

What are the key considerations for designing bioactivity assays involving this compound?

Q. Advanced Research

  • Solubility optimization : Use DMSO or PBS (pH 7.4) to prepare stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity.
  • Target specificity : Screen against related enzymes (e.g., cyclooxygenase vs. lipoxygenase) to confirm selectivity.
  • Metabolic stability : Incubate with liver microsomes to assess susceptibility to hepatic degradation .

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